molecular formula C21H18N2O2 B5889646 N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide

N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide

Cat. No.: B5889646
M. Wt: 330.4 g/mol
InChI Key: IRNZGELPMQOBJJ-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide is a chemical compound with a complex structure that includes an acetylamino group attached to a phenyl ring, which is further connected to a biphenyl carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. For example, the use of N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) as a coupling reagent has been reported to facilitate the amidation process under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

N-[2-(acetylamino)phenyl]biphenyl-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and participate in various chemical reactions.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15(24)22-19-13-7-8-14-20(19)23-21(25)18-12-6-5-11-17(18)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNZGELPMQOBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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